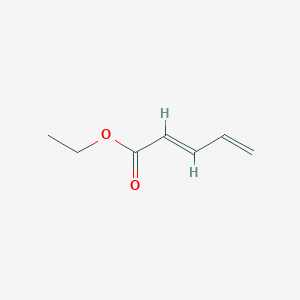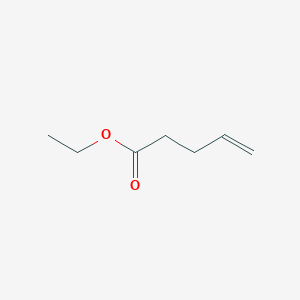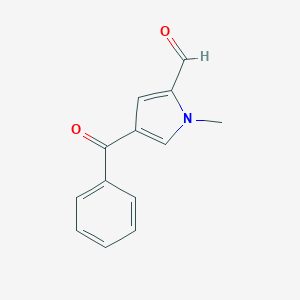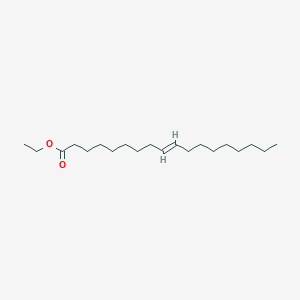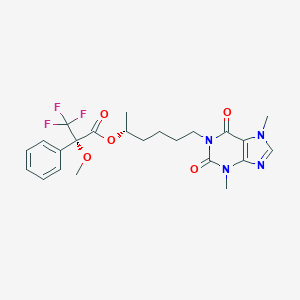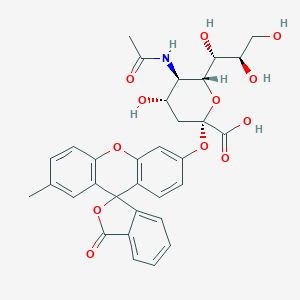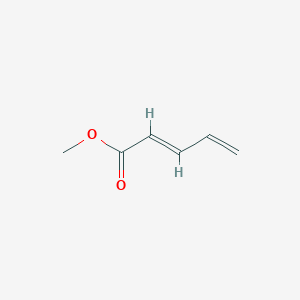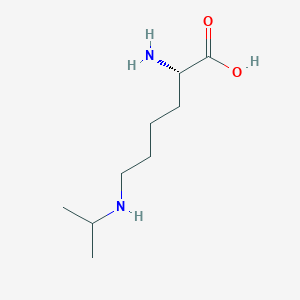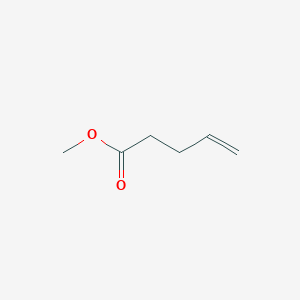
Boc-DL-Proline ethyl ester
Vue d'ensemble
Description
Boc-DL-Proline ethyl ester is a derivative of the amino acid proline, which is used in various chemical syntheses. The "Boc" in the name refers to the tert-butoxycarbonyl protective group, which is commonly used to protect the amine functionality during peptide synthesis. While the provided papers do not directly discuss Boc-DL-Proline ethyl ester, they do provide insights into similar compounds, such as N-Boc-3,4-dehydro-l-proline methyl ester and Boc-l-proline, which are used in asymmetric synthesis and catalysis .
Synthesis Analysis
The synthesis of related compounds like N-Boc-3,4-dehydro-l-proline methyl ester has been reported to be highly efficient when using a modular flow reactor process. This method involves the use of immobilized reagents and scavengers, which allows for the rapid synthesis of the product with high yield, purity, and enantiomeric excess without the need for additional purification steps . This suggests that similar methods could potentially be applied to the synthesis of Boc-DL-Proline ethyl ester.
Molecular Structure Analysis
The molecular structure of Boc-DL-Proline ethyl ester would include a proline core with an ethyl ester moiety and a Boc-protected amine group. The structure is likely to influence its reactivity and stability, as seen with Boc-l-proline, which acts as a chiral ligand in asymmetric catalysis due to its specific three-dimensional arrangement .
Chemical Reactions Analysis
Boc-l-proline has been utilized as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, demonstrating the potential of proline derivatives in asymmetric catalysis . This indicates that Boc-DL-Proline ethyl ester could also participate in similar chemical reactions, potentially serving as a ligand or catalyst in the synthesis of chiral molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Boc-DL-Proline ethyl ester are not directly discussed in the provided papers, the properties of similar compounds can offer some insights. For instance, the high purity and enantiomeric excess of N-Boc-3,4-dehydro-l-proline methyl ester suggest that it has a well-defined chiral structure, which is crucial for its role in synthesis . The physical properties such as solubility, melting point, and stability would be important for the practical use of Boc-DL-Proline ethyl ester in chemical reactions and could be inferred from related compounds.
Applications De Recherche Scientifique
Plant Stress Resistance
Research indicates that proline, an amino acid closely related to the topic of interest, plays significant roles in improving plant abiotic stress resistance. Proline and glycine betaine are major organic osmolytes that accumulate in many plant species in response to environmental stresses like drought, salinity, extreme temperatures, UV radiation, and heavy metal exposure. These compounds are thought to positively affect enzyme and membrane integrity and play adaptive roles in mediating osmotic adjustment in stressed plants. Although the direct application of Boc-DL-Proline ethyl ester is not mentioned, understanding the role of proline in stress tolerance can offer insights into potential applications of its derivatives in enhancing plant resilience to abiotic stresses (Ashraf & Foolad, 2007).
Materials Science and Biocompatibility
In materials science, the modification of natural polymers through esterification, such as with hyaluronan esters, has led to the development of new, biocompatible, and degradable materials. These materials, including ethyl and benzyl hyaluronan esters, promise a range of clinical applications due to their varied biological properties. This research direction suggests that the chemical modification of compounds like Boc-DL-Proline ethyl ester could yield materials with specific desirable properties for use in biomedical applications (Campoccia et al., 1998).
Antimicrobial Applications
Lauric arginate ethyl ester, a cationic surfactant with low toxicity, demonstrates excellent antimicrobial activity against a broad range of microorganisms and is approved for use in food preservation. This reflects the potential of ethyl esters, including possibly Boc-DL-Proline ethyl ester, for antimicrobial applications in food systems to improve microbiological safety and quality (Ma et al., 2023).
Proline Metabolism in Pathogen Defense
The metabolism of proline and pyrroline-5-carboxylate (P5C) in plants is tightly regulated, especially during pathogen infection and abiotic stress. This regulation plays a role in plant defense against pathogens, suggesting that derivatives of proline, such as Boc-DL-Proline ethyl ester, could have implications in enhancing plant resistance to diseases and environmental stresses (Qamar et al., 2015).
Safety And Hazards
Boc-DL-Proline ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLKOLOJLBQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479968 | |
| Record name | Boc-DL-Proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-Proline ethyl ester | |
CAS RN |
125347-83-3 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125347-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-DL-Proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
